molecular formula C8H8N4 B8639887 2-Amino-6-(1H-pyrazol-1-yl)pyridine

2-Amino-6-(1H-pyrazol-1-yl)pyridine

Cat. No. B8639887
M. Wt: 160.18 g/mol
InChI Key: MALLEZRHGUJEJP-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

6-(Di-Boc-amino)-2-bromopyridine (1.0 g, 2.68 mmol, ChronTech), copper (341 mg, 5.36 mmol), potassium hydroxide (301 mg, 5.36 mmol), and 1H-pyrazole (1.82 g, 26.8 mmol, Eq: 10) were combined and stirred at 160° C. for 18 h. The reaction mixture was cooled, diluted with EtOAc (50 mL) and the solids removed by filtration. The dark blue filtrate was washed with saturated aqueous NaHCO3 and brine then concentrated onto silica gel and purified by chromatography (40 g RediSep column, 20 to 100% ethyl acetate in hexanes, 20 min) to give 6-(1H-pyrazol-1-yl)pyridin-2-amine (365 mg, 2.28 mmol, 85%) as a white solid. MS (EI/CI) m/z: 161.2 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
341 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[C:13](Br)[CH:12]=[CH:11][CH:10]=1)(OC(C)(C)C)=O.[OH-].[K+].[NH:25]1[CH:29]=[CH:28][CH:27]=[N:26]1>CCOC(C)=O.[Cu]>[N:25]1([C:13]2[N:14]=[C:9]([NH2:8])[CH:10]=[CH:11][CH:12]=2)[CH:29]=[CH:28][CH:27]=[N:26]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(C1=CC=CC(=N1)Br)C(=O)OC(C)(C)C
Step Two
Name
Quantity
301 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.82 g
Type
reactant
Smiles
N1N=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
341 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at 160° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
WASH
Type
WASH
Details
The dark blue filtrate was washed with saturated aqueous NaHCO3 and brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography (40 g RediSep column, 20 to 100% ethyl acetate in hexanes, 20 min)
Duration
20 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.28 mmol
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.